molecular formula C18H20OS B1360553 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-24-3

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360553
CAS No.: 898781-24-3
M. Wt: 284.4 g/mol
InChI Key: ZFYRIBNHTKHZLR-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is known for its unique structural features, which include a propiophenone backbone substituted with dimethyl and thiomethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • 4’-Methyl-3-(4-thiomethylphenyl)propiophenone
  • 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone

Uniqueness

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both dimethyl and thiomethylphenyl groups, which confer distinct chemical and physical properties

Biological Activity

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18OS, with a molecular weight of approximately 270.38 g/mol. The compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions on the phenyl ring, along with a thiomethyl group attached to another phenyl ring. This unique structural configuration is believed to influence its biological activity significantly.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacteria and fungi. The presence of the thiomethyl group is thought to enhance its interaction with microbial targets.
  • Anticancer Potential : Investigations have shown that this compound may inhibit cancer cell proliferation in vitro. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling cascades that regulate cell growth and survival.
  • Oxidative Stress Response : The thiomethyl group may play a role in modulating oxidative stress responses in cells, contributing to its protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacteria and fungi
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased cytokine levels in inflammatory models

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases, which are critical mediators in programmed cell death. This finding suggests potential for development as an anticancer therapeutic agent.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Candida albicans showed that this compound exhibited substantial antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth. These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Q. Basic: What are the recommended synthetic routes for 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or base-catalyzed condensation. For example, analogous propiophenone derivatives are prepared using 4-thiomethylacetophenone and substituted benzaldehydes in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at controlled temperatures (60–80°C) . Yield optimization requires careful selection of catalysts (e.g., AlCl₃ for Friedel-Crafts) and solvents (polar aprotic solvents enhance reactivity). Impurity profiles should be monitored via HPLC, as competing side reactions (e.g., over-alkylation) may occur with excess reagents .

Q. Basic: Which analytical techniques are critical for characterizing structural and purity features of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., 2',4'-dimethyl groups) and thiomethyl (-SCH₃) proton environments. Aromatic protons typically appear as multiplet signals in δ 6.8–7.5 ppm .
  • Mass spectrometry (HRMS) : For molecular ion validation (C₁₉H₂₂OS, expected m/z 298.14) and fragmentation patterns.
  • HPLC-PDA : To assess purity (>95% by area normalization) and detect byproducts like chlorinated analogs .

Q. Advanced: How can researchers design assays to evaluate the compound's antimicrobial activity while minimizing false positives?

Use a tiered approach:

Primary screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) and solvent-matched blanks to rule out DMSO artifacts .

Secondary assays : Time-kill kinetics and biofilm disruption studies.

Cytotoxicity validation : Parallel testing on mammalian cell lines (e.g., HEK293) to confirm selectivity (IC₅₀ > 50 µM for non-target cells) .

Q. Advanced: What structural modifications enhance the compound's bioactivity, and how do substituent positions influence SAR?

Comparative studies of analogs show:

  • Chlorine vs. methyl groups : Chlorinated derivatives (e.g., 2',6'-dichloro analogs) exhibit stronger antimicrobial activity but higher cytotoxicity. Methyl groups improve metabolic stability .
  • Thiomethyl positioning : Para-substitution on the phenyl ring maximizes π-π stacking with bacterial enzyme targets (e.g., dihydrofolate reductase). Ortho-substitution sterically hinders binding .
  • Propiophenone backbone : Lengthening the ketone chain reduces solubility but enhances membrane permeability .

Q. Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Key issues include:

  • Byproduct formation : Unreacted 4-thiomethylacetophenone may persist due to incomplete acylation. Use continuous flow reactors (residence time: 15–20 min) to improve mixing and reduce side reactions .
  • Catalyst recovery : Lewis acids like AlCl₃ are hygroscopic and difficult to recycle. Heterogeneous catalysts (e.g., zeolite-supported Fe³⁺) offer reusable alternatives .
  • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) for higher throughput .

Q. Advanced: How should researchers address contradictory bioactivity data between this compound and its analogs?

Contradictions often stem from:

  • Assay variability : Standardize protocols (e.g., fixed inoculum size, incubation time) across labs.
  • Substituent effects : For example, 2',4'-dimethyl derivatives may show lower potency than dichloro analogs due to reduced electrophilicity. Use computational docking (e.g., AutoDock Vina) to compare binding affinities .
  • Solubility limits : Poor aqueous solubility (<10 µg/mL) may underreport activity. Include solubilizing agents (e.g., β-cyclodextrin) in assays .

Q. Advanced: What in silico tools are effective for predicting metabolic pathways and toxicity?

  • Metabolism prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., thiomethyl to sulfoxide).
  • Toxicity screening : ProTox-II predicts hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test profiles) .
  • Docking studies : Molecular dynamics simulations (GROMACS) can model interactions with cytochrome P450 enzymes to assess metabolic stability .

Q. Basic: What are the stability considerations for long-term storage of this compound?

  • Light sensitivity : The thiomethyl group is prone to oxidation. Store in amber vials under inert gas (N₂ or Ar).
  • Temperature : -20°C for solid form; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles.
  • Degradation markers : Monitor via LC-MS for sulfoxide (m/z +16) and hydrolyzed ketone byproducts .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYRIBNHTKHZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644379
Record name 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-24-3
Record name 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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